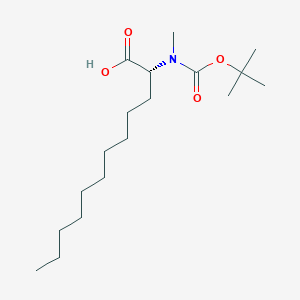

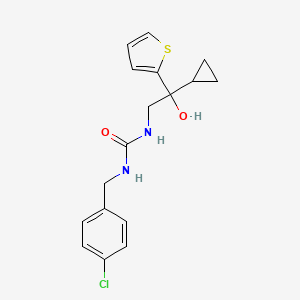

![molecular formula C21H16N2O4S B2917810 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313470-04-1](/img/structure/B2917810.png)

4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of coumarin, a class of benzopyrones . Coumarins have been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities .

Synthesis Analysis

The compound was synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound was characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin, ethylchloroacetate, and hydrazine hydrate .Physical And Chemical Properties Analysis

The compound has a melting point of over 360°C . Its 1H NMR (DMSO) spectrum shows peaks at δ ppm 2.19 (s, 3H, CH3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) .Aplicaciones Científicas De Investigación

Antibacterial Effects:

- Researchers have synthesized compounds similar to 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide and evaluated their antibacterial activity. For instance, Behrami and Dobroshi (2019) synthesized compounds including 4-hydroxy-chromen-2-one derivatives and found significant bacteriostatic and bactericidal activities against bacteria like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Antimicrobial Activities:

- A study by Parameshwarappa et al. (2009) focused on synthesizing thiazole substituted coumarins, starting from compounds such as ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, and tested them for antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Synthesis and Characterization:

- Mohamed et al. (2012) conducted a study on the synthesis, reactions, and antimicrobial activities of 8-Ethoxycoumarin derivatives, which are structurally related to the compound . This study highlights the significance of such compounds in synthesizing new chemicals with potential applications in medicine (Mohamed et al., 2012).

Cytotoxic Activity:

- Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation in the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, investigating their cytotoxic activities against human cells (Gomha & Khalil, 2012).

Ionic Liquid-Promoted Synthesis:

- Tiwari et al. (2018) reported an ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives. This study emphasizes the role of environmentally friendly synthesis methods and also includes antimicrobial analysis and toxicity studies (Tiwari et al., 2018).

Anticancer Activity:

- The study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of derivatives structurally related to the compound of interest and evaluated their fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Adenosine Receptor Ligands:

- Cagide et al. (2015) synthesized new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, aiming to create potential ligands for human adenosine receptors. This indicates the relevance of such compounds in neuropharmacology (Cagide et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-2-26-15-9-7-13(8-10-15)19(24)23-21-22-17(12-28-21)16-11-14-5-3-4-6-18(14)27-20(16)25/h3-12H,2H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDKSUOJPZEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

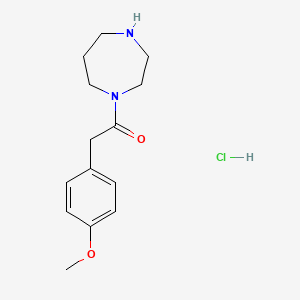

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)

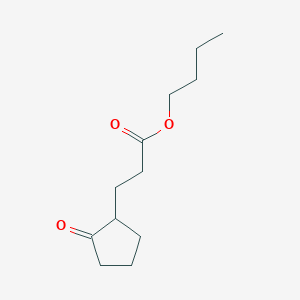

![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)

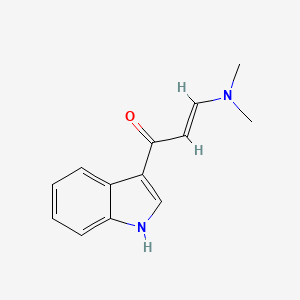

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

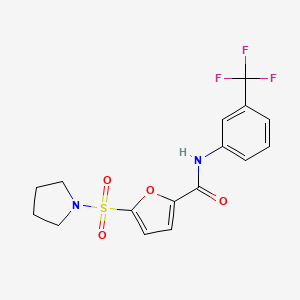

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)

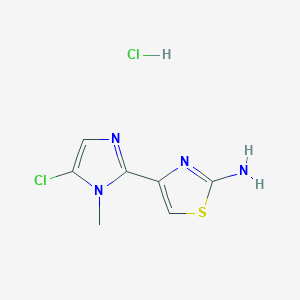

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)